molecular formula C20H14BrF3N2O2 B3036861 5-bromo-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide CAS No. 400083-36-5

5-bromo-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide

Cat. No.: B3036861
CAS No.: 400083-36-5
M. Wt: 451.2 g/mol
InChI Key: ZVZOHRRZSJCUNH-UHFFFAOYSA-N
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Description

5-bromo-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a brominated oxopyridine core, a common scaffold in the development of pharmacologically active agents, which is further substituted with phenyl and trifluoromethylbenzyl groups. The presence of both bromine and trifluoromethyl moieties is often exploited to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable probe for structure-activity relationship (SAR) studies. Researchers utilize this compound primarily in high-throughput screening campaigns and as a key synthetic intermediate for the development of novel enzyme inhibitors and receptor ligands. Its structural motifs are frequently found in compounds investigated for their potential biological activities. This product is intended for research and development purposes only and is not intended for human, veterinary, or diagnostic use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

5-bromo-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrF3N2O2/c21-15-10-17(18(27)25-16-7-2-1-3-8-16)19(28)26(12-15)11-13-5-4-6-14(9-13)20(22,23)24/h1-10,12H,11H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZOHRRZSJCUNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure

The compound is characterized by the following structural features:

  • A bromine atom at the 5-position.
  • A trifluoromethyl group attached to a phenyl ring.
  • A pyridine core with a carboxamide functional group.

The molecular formula is C20H14BrF3N2O2C_{20}H_{14}BrF_3N_2O_2, and its CAS number is 400083-36-5.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Antimicrobial effects against resistant bacterial strains.
  • Anticancer properties through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory effects by modulating inflammatory pathways.

Antimicrobial Activity

A study focusing on the antimicrobial properties of trifluoromethyl-substituted compounds found that derivatives with similar structures effectively inhibited the growth of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. These compounds were shown to eradicate preformed biofilms more effectively than standard antibiotics like vancomycin, indicating a promising therapeutic potential against resistant strains .

Anticancer Properties

The anticancer activity of related compounds has been assessed through various assays. For instance, derivatives featuring bromine and trifluoromethyl groups have demonstrated significant cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tubulin polymerization, which disrupts mitotic processes in cancer cells .

Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds reveals that:

  • Bromine Substitution : Enhances binding affinity to biological targets.
  • Trifluoromethyl Group : Increases lipophilicity and metabolic stability, contributing to improved bioavailability.
  • Pyridine Core : Serves as a scaffold for further modifications, allowing for the exploration of diverse pharmacological profiles.

Table 1 summarizes key findings from various studies on related compounds:

Compound NameIC50 (μM)Activity TypeNotes
Compound A1.9AntimicrobialEffective against MRSA
Compound B3.0AnticancerInduces apoptosis in cancer cell lines
Compound C0.9AntimicrobialSuperior biofilm eradication

Case Study 1: Antimicrobial Efficacy

In a comparative study, a series of trifluoromethyl-substituted pyrazole derivatives were synthesized and tested against MRSA. The most potent compound exhibited an IC50 value significantly lower than that of vancomycin, demonstrating its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Activity

Another investigation evaluated the cytotoxic effects of various pyridine-derived compounds on HepG2 liver carcinoma cells. The results indicated that certain substitutions led to enhanced anticancer activity, with some compounds showing efficacy comparable to doxorubicin, a standard chemotherapy drug .

Scientific Research Applications

The compound 5-bromo-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide is a complex organic molecule with potential applications in various scientific fields, including medicinal chemistry, agrochemicals, and material sciences. This article will explore its applications based on available research findings and case studies.

Anticancer Activity

Research has indicated that compounds similar to 5-bromo-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyridine carboxamides can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Tumor Growth

A study published in the Journal of Medicinal Chemistry highlighted the efficacy of pyridine derivatives against human cancer cell lines. The compound demonstrated IC50_{50} values in the low micromolar range, indicating potent activity against cancer cells while exhibiting low toxicity towards normal cells .

Antimicrobial Properties

The compound's structural features suggest potential antibacterial and antifungal activities. Research into similar compounds has shown effectiveness against a range of pathogens, including resistant strains.

Case Study: Broad-Spectrum Antimicrobial Activity

In a recent investigation, a series of trifluoromethyl-substituted pyridine derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the pyridine ring enhanced antimicrobial potency, suggesting that 5-bromo-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide could be further optimized for this application .

Herbicidal Activity

Compounds with similar structural motifs have been evaluated for their herbicidal properties. The introduction of trifluoromethyl groups is known to enhance herbicidal activity due to increased lipophilicity and metabolic stability.

Case Study: Herbicide Development

A patent application detailed the synthesis of novel herbicides based on pyridine carboxamides, demonstrating effective weed control in agricultural settings. The compound's ability to inhibit specific enzymes involved in plant growth pathways has been a focal point for developing new herbicides .

Polymer Chemistry

The unique chemical structure of 5-bromo-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide makes it a candidate for use in polymer synthesis. Its reactive functional groups can be utilized to create polymers with tailored properties for specific applications.

Case Study: Synthesis of Functional Polymers

Research has explored the incorporation of such compounds into polymer matrices to enhance thermal stability and mechanical properties. The resulting materials exhibited improved performance in high-temperature applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen Substitution Variations

5-Chloro Analogs
  • 5-Chloro-6-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide (CAS 338782-67-5):
    • Differs by a chlorine substituent at position 5 instead of bromine.
    • Chlorine reduces molecular weight (MW: ~377.8 g/mol vs. bromo analog’s ~422.2 g/mol) and slightly decreases lipophilicity (Cl vs. Br).
    • Similar trifluoromethyl benzyl and N-phenyl groups suggest comparable electronic profiles but altered steric interactions .
5-Chloro with Fluorinated Aryl Amides
  • 5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide (CAS 338977-82-5):
    • Features a 2,4-difluorophenyl amide instead of phenyl.
    • Fluorine substituents increase electronegativity and may enhance membrane permeability .

Benzyl Group Modifications

Chlorophenyl-Benzyl Derivatives
  • 5-Chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 338977-35-8): Replaces trifluoromethyl benzyl with 3-chlorophenylmethyl.
Azetidinone-Substituted Benzyl
  • 5-Bromo-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}pyridine-3-carboxamide (CAS 2094499-52-0): Contains a 2-oxoazetidin-1-yl group on the benzyl ring. The azetidinone ring introduces hydrogen-bonding capability and conformational rigidity, which could influence bioavailability .

Amide Group Variations

Substituted Aryl Amides
  • 5-Chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide: Features N-[3-(trifluoromethyl)phenyl] instead of N-phenyl.

Structural and Physicochemical Properties

Compound (CAS/Reference) Substituents (Position) Molecular Formula Key Features
Target Compound 5-Br, 2-oxo, 1-(3-CF₃-benzyl), N-Ph C₂₁H₁₄BrF₃N₂O₂ High lipophilicity (Br), planar conformation, strong π-conjugation
5-Chloro analog (CAS 338782-67-5) 5-Cl, 2-oxo, 1-(3-CF₃-benzyl), N-Ph C₂₁H₁₄ClF₃N₂O₂ Lower MW, reduced lipophilicity vs. Br analog
5-Chloro-N-(2,4-difluorophenyl) (CAS 338977-82-5) 5-Cl, 2-oxo, 1-(3-CF₃-benzyl), N-(2,4-F₂-Ph) C₂₀H₁₂ClF₅N₂O₂ Enhanced electronegativity, improved solubility
5-Chloro-3-chlorobenzyl (CAS 338977-35-8) 5-Cl, 2-oxo, 1-(3-Cl-benzyl), N-(4-MeO-Ph) C₂₀H₁₆Cl₂N₂O₃ Polarizable Cl substituent, methoxy improves solubility

Key Findings from Structural Analyses

  • Planarity and Conformation: The target compound’s pyridine and phenyl rings form a near-planar structure (dihedral angle <10°), facilitating π-π stacking interactions . Analogous compounds with bulkier substituents (e.g., azetidinone) may exhibit reduced planarity .
  • Hydrogen Bonding :
    • Centrosymmetric dimers via N–H⋯O bonds are common in carboxamides, influencing crystal packing and solubility . Fluorinated amides (e.g., N-[3-CF₃-Ph]) may reduce hydrogen-bonding capacity .
  • Metabolic Stability :
    • Trifluoromethyl groups resist oxidative metabolism, whereas bromine may increase susceptibility to debromination compared to chlorine .

Q & A

Q. What synthetic strategies are recommended for preparing 5-bromo-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide?

Answer: A common approach involves coupling halogenated pyridine precursors with substituted benzylamines. For example, refluxing 2-chloronicotinic acid derivatives with aromatic amines in the presence of pyridine and p-toluenesulfonic acid as a catalyst can yield carboxamide derivatives . Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt or direct aminolysis under reflux.
  • Halogen retention : Ensure reaction conditions (e.g., temperature < 120°C) preserve bromine substituents.
  • Purification : Recrystallization from methanol or acetonitrile is effective for isolating crystalline products .

Q. How can the structural conformation of this compound be validated experimentally?

Answer:

  • X-ray crystallography : Resolve the dihedral angle between pyridine and phenyl rings (e.g., ~8.38° in similar carboxamides) to confirm planarity .
  • NMR spectroscopy : Analyze coupling constants (e.g., J = 8–10 Hz for aromatic protons) to verify substituent positions.
  • Hydrogen bonding : Identify intra-/intermolecular N–H···O interactions via IR or crystallographic data .

Q. What spectroscopic techniques are critical for characterizing purity and stability?

Answer:

  • HPLC-MS : Monitor purity (>95%) and detect hydrolytic degradation products under acidic/basic conditions.
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C inferred from analogs) .
  • UV-Vis spectroscopy : Track π→π* transitions (λ~270–300 nm) to confirm conjugation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in enzyme-binding studies?

Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., carbonyl groups).
  • Molecular docking : Simulate interactions with targets like kinases or cytochrome P450 enzymes using software (AutoDock Vina). Reference analogs show trifluoromethyl groups enhance hydrophobic binding .
  • MD simulations : Evaluate conformational stability in aqueous vs. lipid bilayer environments .

Q. What experimental controls are essential when analyzing contradictory bioactivity data?

Answer:

  • Positive/Negative controls : Include known kinase inhibitors (e.g., staurosporine) and solvent-only samples.
  • Dose-response curves : Resolve discrepancies in IC50 values (e.g., test concentrations from 1 nM–100 µM).
  • Metabolic stability assays : Use liver microsomes to rule out rapid degradation as a cause of variable activity .

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?

Answer:

  • Lipophilicity : Measure logP (estimated ~3.5 for analogs) to correlate with membrane permeability .
  • Metabolic resistance : The CF3 group reduces oxidative metabolism, as shown in cytochrome P450 inhibition assays .
  • Plasma protein binding : Use equilibrium dialysis to quantify binding (>90% in human serum albumin predicted) .

Q. What crystallographic parameters indicate potential polymorphism in this compound?

Answer:

  • Unit cell dimensions : Compare Z′ values (e.g., Z′ = 1 vs. 2) to detect polymorphic forms.
  • Hydrogen-bonding networks : Centrosymmetric dimers (via N–H···O bonds) suggest stable packing, while varied motifs indicate polymorphism .
  • Thermal ellipsoids : High displacement parameters in crystal structures may signal lattice flexibility .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across studies?

Answer:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Solubility limits : Use co-solvents (DMSO ≤0.1%) to ensure compound dissolution.
  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) and cell-based assays .

Q. Why might computational predictions of logP conflict with experimental measurements?

Answer:

  • Parameterization errors : Validate software (e.g., ACD/Labs Percepta) with experimental data for halogenated analogs.
  • Protonation states : Adjust pH-dependent calculations (e.g., pKa ~4.5 for pyridine nitrogen) .
  • Solvent effects : Account for solvent interactions (e.g., acetonitrile vs. octanol) in partitioning models .

Methodological Recommendations

Q. Optimal conditions for long-term storage to prevent degradation?

Answer:

  • Temperature : Store at –20°C under inert gas (argon) to minimize hydrolysis.
  • Light sensitivity : Use amber vials; UV spectra show absorbance <400 nm .
  • Lyophilization : For aqueous solutions, lyophilize with trehalose to stabilize amorphous forms .

Q. Strategies for scaling up synthesis without compromising yield?

Answer:

  • Flow chemistry : Continuous synthesis reduces side reactions (e.g., bromine loss).
  • Catalyst optimization : Screen palladium catalysts (e.g., Pd(OAc)2 vs. PdCl2) for Buchwald-Hartwig amination steps .
  • Process analytical technology (PAT) : Monitor reaction progress in real-time via inline FTIR .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
5-bromo-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide

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